Isoarjunolic acid

Description

2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid is a natural product found in Rosa laevigata and Salvia virgata with data available.

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNHLTKFBKYDOJ-LHFSSXJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Botanical Treasury of Isoarjunolic Acid: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources, geographical distribution, and analytical methodologies for isoarjunolic acid, a pentacyclic triterpenoid (B12794562) of significant interest to researchers, scientists, and drug development professionals. This document synthesizes current scientific literature to present quantitative data, detailed experimental protocols, and an illustrative signaling pathway.

Natural Sources and Distribution of this compound

This compound, a naturally occurring pentacyclic triterpenoid, is predominantly found in the plant kingdom, with the genus Terminalia being its most prominent reservoir. The primary and most extensively studied source of this compound is Terminalia arjuna, a large deciduous tree native to the Indian subcontinent.[1][2][3] The bark of T. arjuna is a rich source of a variety of bioactive compounds, including tannins, flavonoids, and triterpenoid saponins, with this compound (often referred to as arjunolic acid in the literature) being a key constituent.[1][2]

Another notable source of this compound is Terminalia ivorensis, a species of tree found in West Africa.[4] While less studied than its Indian counterpart, research has confirmed the presence of this compound in this species as well.

The concentration of this compound in Terminalia arjuna bark exhibits significant variation depending on the geographical location of the plant. A study analyzing samples from various regions in India revealed a quantitative range of this compound content, highlighting the influence of environmental factors on the biosynthesis of this compound.

Quantitative Analysis of this compound in Terminalia arjuna Bark

The following table summarizes the quantitative data on this compound content in the bark of Terminalia arjuna from different geographical locations in India.

| Geographical Region (India) | This compound Content (µg/mg of bark) | Reference |

| Western Himalayan Region (Uttarakhand) | 0.29 (Maximum) | [2] |

| Southern Plateau and Hill Region (Andhra Pradesh) | 0.01 (Minimum) | [2] |

| Various Regions (Madhya Pradesh, Orissa, Uttar Pradesh, Maharashtra, Jharkhand) | 0.01 - 0.29 | [2] |

Experimental Protocols for Extraction and Quantification

The isolation and quantification of this compound from its natural sources are critical for research and drug development. The following sections detail established methodologies for these processes.

Microwave-Assisted Extraction (MAE) of this compound from Terminalia arjuna Bark

Microwave-assisted extraction is an efficient method for the extraction of bioactive compounds from plant materials. The following protocol is based on a validated method for the extraction of arjunolic acid from Terminalia arjuna bark.[1][3]

Workflow for Microwave-Assisted Extraction

Caption: Microwave-Assisted Extraction Workflow.

Methodology:

-

Sample Preparation: 5.0 g of powdered Terminalia arjuna stem bark is used as the starting material.

-

Pre-leaching: The powdered bark is mixed with 20 mL of ethyl acetate and allowed to stand for a pre-leaching period of 10 minutes.[1]

-

Microwave Extraction: The mixture is then subjected to microwave irradiation under the following optimal conditions:

-

Filtration and Concentration: Following extraction, the mixture is filtered, and the solvent is evaporated to yield the crude extract containing this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the quantification of this compound. The following protocol outlines a general method that can be adapted for its analysis.

HPLC Analysis Workflow

References

- 1. Microwave extraction and rapid isolation of arjunic acid from Terminalia arjuna (Roxb. ex DC.) stem bark and quantification of arjunic acid and arjunolic acid using HPLC-PDA technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Arjunolic Acid From Terminalia ivorensis A. Chev (Combretaceae) Possesses Anti‐Breast Cancer Effects In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isoarjunolic Acid: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarjunolic acid, a pentacyclic triterpenoid (B12794562), presents a significant area of interest for phytochemical and pharmacological research. This technical guide provides a detailed overview of its chemical structure, with a particular focus on its stereochemistry. While comprehensive experimental data for this compound remains limited in publicly accessible literature, this document compiles the available information and draws comparisons with its well-studied isomer, arjunolic acid, to provide a foundational understanding for researchers. This guide adheres to stringent data presentation and visualization standards to facilitate clear and concise comprehension.

Chemical Structure and Properties

This compound is chemically known as 2α,3α,23-Trihydroxyolean-12-en-28-oic acid .[1] It belongs to the oleanane (B1240867) class of triterpenoids. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₅ | [1] |

| Molecular Weight | 488.7 g/mol | [1] |

| IUPAC Name | (4aS,6aR,6aS,6bR,8aR,9R,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [1] |

| CAS Number | 102519-34-6 |

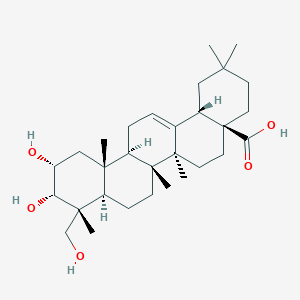

Structural Visualization

The chemical structure of this compound, including its stereochemistry, is depicted in the following diagram. The stereochemical configuration is explicitly defined by the IUPAC name.

Caption: 2D chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity and is defined at multiple chiral centers within its pentacyclic structure. The IUPAC name specifies the following stereochemical descriptors: 4aS, 6aR, 6aS, 6bR, 8aR, 9R, 10S, 11R, 12aR, 14bS.[1]

A key stereochemical feature that distinguishes this compound from its more commonly studied isomer, arjunolic acid, is the orientation of the hydroxyl groups at the C-2 and C-3 positions on the A-ring. In this compound, both the C-2 and C-3 hydroxyl groups are in the alpha (α) configuration, meaning they are oriented below the plane of the ring. In contrast, arjunolic acid (2α,3β,23-trihydroxyolean-12-en-28-oic acid) has a 2α, 3β configuration.

Caption: Stereoisomeric relationship between isoarjunolic and arjunolic acid.

Experimental Data

Spectroscopic Data

No specific and verified ¹H NMR, ¹³C NMR, IR, or mass spectrometry data for this compound could be located in the searched scientific databases. Researchers are advised to perform their own analytical characterization upon isolation or synthesis of the compound.

Experimental Protocols

Isolation

This compound has been reported to be isolated from the stems of Cornus kousa.[2] However, a detailed experimental protocol for its extraction, purification, and isolation is not provided in the available literature. A general workflow for the isolation of triterpenoids from plant material is outlined below.

Caption: A general experimental workflow for the isolation of triterpenoids.

Biological Activity and Signaling Pathways

The biological activities of this compound have not been extensively studied. However, based on the activities of structurally similar triterpenoids like arjunolic acid and ursolic acid, it is plausible that this compound may exhibit similar pharmacological properties.

Potential Signaling Pathways

While specific signaling pathways modulated by this compound are yet to be elucidated, related compounds are known to influence key cellular signaling cascades involved in inflammation, apoptosis, and cell proliferation. For instance, arjunolic acid has been shown to protect against doxorubicin-induced cardiac apoptosis by modulating ROS-dependent JNK-p38 and p53-mediated signaling pathways.[1] Ursolic acid has been reported to inhibit the NF-κB signaling pathway and induce apoptosis through the mitochondrial intrinsic pathway.[3][4][5][6]

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound is a structurally defined pentacyclic triterpenoid with distinct stereochemistry. While its chemical identity is established, there is a notable absence of comprehensive experimental data, including spectroscopic and detailed biological activity information, in the current scientific literature. This guide provides a foundational understanding of its structure and stereochemistry, highlighting the need for further research to fully characterize this compound and explore its therapeutic potential. The provided diagrams and summarized data aim to serve as a valuable resource for researchers initiating studies on this compound.

References

- 1. The protective role of arjunolic acid against doxorubicin induced intracellular ROS dependent JNK-p38 and p53-mediated cardiac apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and caspase-3 activation in M4Beu melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Biological Insights into Isoarjunolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoarjunolic acid, a naturally occurring pentacyclic triterpenoid. While specific experimental data for this compound is not extensively available in the public domain, this guide presents detailed spectroscopic information for its close structural analogue, arjunolic acid, to serve as a valuable reference. The guide also outlines standardized experimental protocols for nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of such triterpenoids and explores a key signaling pathway influenced by related compounds.

Spectroscopic Data: Unveiling the Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data of Arjunolic Acid

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 2 | 3.82 | m | |

| 3 | 3.65 | d | 9.5 |

| 12 | 5.25 | t | 3.5 |

| 23a | 3.75 | d | 11.0 |

| 23b | 3.40 | d | 11.0 |

| 24 | 0.95 | s | |

| 25 | 0.75 | s | |

| 26 | 0.85 | s | |

| 27 | 1.00 | s | |

| 29 | 0.92 | d | 6.5 |

| 30 | 0.90 | d | 6.5 |

Table 2: ¹³C NMR Spectroscopic Data of Arjunolic Acid

| Position | δ (ppm) | Position | δ (ppm) |

| 1 | 46.8 | 16 | 23.5 |

| 2 | 69.5 | 17 | 47.0 |

| 3 | 84.5 | 18 | 41.8 |

| 4 | 43.5 | 19 | 46.5 |

| 5 | 47.5 | 20 | 30.8 |

| 6 | 18.2 | 21 | 34.0 |

| 7 | 32.8 | 22 | 32.5 |

| 8 | 39.8 | 23 | 65.5 |

| 9 | 47.8 | 24 | 17.0 |

| 10 | 38.2 | 25 | 16.8 |

| 11 | 23.2 | 26 | 17.2 |

| 12 | 122.5 | 27 | 26.0 |

| 13 | 144.2 | 28 | 180.5 |

| 14 | 42.0 | 29 | 17.5 |

| 15 | 28.2 | 30 | 21.2 |

Note: Data is compiled from various sources on arjunolic acid and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern provides valuable clues about the structure of the molecule. For triterpenoids like this compound, Electrospray Ionization (ESI) is a commonly used soft ionization technique.

Table 3: Mass Spectrometry Data of Arjunolic Acid

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 489.3575 | 489.3571 |

| [M+Na]⁺ | 511.3394 | 511.3390 |

| [M-H₂O+H]⁺ | 471.3469 | 471.3465 |

| [M-2H₂O+H]⁺ | 453.3364 | 453.3360 |

Note: The fragmentation of pentacyclic triterpenoids often involves characteristic retro-Diels-Alder (rDA) cleavage of the C-ring.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections detail the general methodologies for NMR and MS analysis of triterpenoids.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or Pyridine-d₅). Complete dissolution is critical for high-resolution spectra.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the purified this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

The solvent should be compatible with the chosen ionization method.

-

-

Instrumentation and Data Acquisition:

-

High-resolution mass spectra are typically obtained using a time-of-flight (TOF) or Orbitrap mass analyzer coupled to an electrospray ionization (ESI) source.

-

The analysis can be performed in both positive and negative ion modes to obtain comprehensive information.

-

For structural elucidation, tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the parent ion and analyze the resulting fragment ions. This is often achieved through collision-induced dissociation (CID).

-

Biological Activity and Signaling Pathways

Triterpenoids, including compounds structurally similar to this compound, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These activities are often mediated through the modulation of specific cellular signaling pathways. One such critical pathway is the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a pivotal role in cell growth, differentiation, and apoptosis.[1][2][3]

Caption: TGF-β Signaling Pathway Workflow.

The diagram above illustrates a simplified workflow of the canonical TGF-β signaling pathway. The process begins with the binding of the TGF-β ligand to its type II receptor, leading to the recruitment and phosphorylation of the type I receptor.[3] This activated receptor complex then phosphorylates receptor-regulated SMADs (SMAD2/3).[2] Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in cellular processes like cell cycle arrest and apoptosis. Triterpenoids may influence this pathway at various points, contributing to their therapeutic effects.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound, primarily through the lens of its close analogue, arjunolic acid. The detailed NMR and MS data, coupled with standardized experimental protocols, offer a valuable resource for researchers in natural product chemistry and drug discovery. Furthermore, the exploration of the TGF-β signaling pathway provides a context for the potential biological activities of this class of compounds. Further research is warranted to isolate and fully characterize this compound to elucidate its specific spectroscopic properties and biological functions.

References

An In-Depth Technical Guide to Isoarjunolic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarjunolic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside a detailed exploration of its biological activities, with a focus on its free radical scavenging and elastase inhibition mechanisms. This document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

This compound (2α,3α,23-Trihydroxyolean-12-en-28-oic acid) is a derivative of oleanolic acid, characterized by the presence of three hydroxyl groups and a carboxylic acid moiety attached to its pentacyclic triterpene skeleton.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₅ | [2] |

| Molecular Weight | 488.7 g/mol | [2][3] |

| CAS Number | 102519-34-6 | [2] |

| Appearance | White or slightly yellow crystals or powder | [4] (by analogy) |

| Melting Point | Not explicitly reported for this compound. The related compound, ursolic acid, has a melting point of 284 °C.[5] | - |

| Boiling Point | Not reported. Triterpenoids generally have high boiling points and may decompose before boiling under atmospheric pressure. | - |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and other organic solvents. Solubility in water is expected to be low. The sodium and potassium salts of similar triterpenoids show increased aqueous solubility. | [6] |

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum of triterpenoids like this compound is complex due to the large number of overlapping proton signals in the aliphatic region. Key diagnostic signals would include those for the olefinic proton on C-12, protons on carbons bearing hydroxyl groups, and the methyl group protons.

-

¹³C-NMR: The carbon NMR spectrum is crucial for confirming the 30-carbon skeleton. Characteristic signals would include those for the carboxylic acid carbon (C-28), the olefinic carbons (C-12 and C-13), and carbons attached to hydroxyl groups.

A representative workflow for NMR data acquisition and analysis is presented below.

Figure 1. A generalized workflow for the structural elucidation of this compound using NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

-

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

-

C-H stretching: Bands in the 3000-2850 cm⁻¹ region corresponding to aliphatic C-H bonds.

-

C=O stretching: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.

-

C=C stretching: A weaker band around 1650 cm⁻¹ for the C-12 double bond.

-

C-O stretching: Bands in the 1300-1000 cm⁻¹ region for the C-O bonds of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ would be expected at an m/z of approximately 487.7. Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns, including losses of water and carbon dioxide, which can aid in structural confirmation.

Experimental Protocols

Isolation and Purification of this compound from Cornus kousa

Figure 2. A general experimental workflow for the isolation and purification of this compound.

In Vitro Elastase Inhibition Assay

The inhibitory activity of this compound against elastase can be determined using a spectrophotometric assay.

-

Materials:

-

Porcine pancreatic elastase (PPE) or human neutrophil elastase (HNE)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) as the substrate

-

Tris-HCl buffer (pH 8.0)

-

This compound dissolved in DMSO

-

Positive control (e.g., ursolic acid or a known elastase inhibitor)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing Tris-HCl buffer, the elastase enzyme, and varying concentrations of this compound (or the positive control).

-

Pre-incubate the mixture at 25°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the substrate SANA.

-

Monitor the increase in absorbance at 401 nm over time, which corresponds to the release of p-nitroaniline.

-

Calculate the percentage of elastase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the elastase activity).

-

Biological Activities and Signaling Pathways

This compound has been reported to possess both free radical scavenging and elastase inhibition activities.[1][2]

Free Radical Scavenging Activity

The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating the radical chain reaction.[7] This mechanism is common for phenolic and polyphenolic compounds. The presence of multiple hydroxyl groups in the structure of this compound likely contributes to its radical scavenging potential.

Figure 3. A simplified representation of the hydrogen atom transfer (HAT) mechanism for free radical scavenging by this compound.

Elastase Inhibition and Potential Signaling Pathways

Elastase is a protease that degrades elastin, a key protein in the extracellular matrix responsible for the elasticity of tissues. Overactivity of elastase is implicated in various inflammatory conditions and skin aging.[8] Natural compounds, including triterpenoids, are known to inhibit elastase activity.

While the specific signaling pathways modulated by this compound in the context of elastase inhibition have not been fully elucidated, studies on the related compound, ursolic acid, suggest potential mechanisms. Ursolic acid has been shown to modulate several key inflammatory signaling pathways, including:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Ursolic acid can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes, including those encoding proteases.[9][10][11]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Ursolic acid has been shown to affect MAPK signaling, including the JNK and p38 pathways, which are involved in inflammatory responses.[12][13][14][15]

-

Activator Protein-1 (AP-1) Pathway: The AP-1 transcription factor, which is also involved in inflammation and matrix degradation, can be modulated by triterpenoids.

It is plausible that this compound exerts its elastase inhibitory effects, at least in part, by modulating these inflammatory signaling cascades, thereby reducing the expression and/or activity of elastase.

Figure 4. A proposed signaling pathway for the potential inhibitory effect of this compound on elastase expression and activity.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and elastase inhibitory activities. While its physical and chemical properties are not yet fully characterized in the literature, this guide provides a consolidated overview of the available information and outlines standard experimental procedures for its further investigation. The potential of this compound to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, warrants further research to elucidate its precise mechanisms of action and to explore its therapeutic potential for a range of inflammatory and age-related conditions. This document serves as a valuable starting point for researchers dedicated to advancing our understanding of this intriguing natural compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Arjunolic Acid | C30H48O5 | CID 73641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stearic acid(57-11-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elastase inhibition by natural flavonoids: mechanistic insights and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Isolation of Isoarjunolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarjunolic acid, a naturally occurring pentacyclic triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents its physicochemical and biological activity data in a structured format, and explores the signaling pathways potentially modulated by this compound and its close structural analogs. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery of this compound

This compound, also referred to as 3-isoarjunolic acid, was first reported as a newly discovered natural compound in 2007 by Sultana and Lee. It was isolated from the stems of Cornus kousa, a species of flowering plant in the dogwood family, Cornaceae.[1] The elucidation of its structure was accomplished through comprehensive spectroscopic analysis.[1]

Physicochemical Properties

This compound is a pentacyclic triterpenoid with the chemical formula C₃₀H₄₈O₅ and a molecular weight of 488.7 g/mol .[2]

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₈O₅ | [2] |

| Molecular Weight | 488.7 g/mol | [2] |

| IUPAC Name | 2α,3α,23-Trihydroxyolean-12-en-28-oic acid | [3] |

| CAS Number | 102519-34-6 | [3] |

Experimental Protocols

Isolation of this compound from Cornus kousa

The following protocol is based on the general methods for isolating triterpenoids from plant materials and the specific context of the discovery of this compound from Cornus kousa.[1][4][5][6]

3.1.1. Plant Material Collection and Preparation

-

Collect the stems of Cornus kousa.

-

Wash the plant material thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the stems in a well-ventilated area, shielded from direct sunlight, until they are completely moisture-free.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

3.1.2. Extraction

-

The powdered plant material is extracted with 80% aqueous methanol (B129727) (MeOH).[4] The mixture is refluxed or macerated for a sufficient period to ensure exhaustive extraction.

-

The resulting extract is filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.1.3. Fractionation

-

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).[4]

-

The fractions are collected separately and concentrated to dryness. This compound, being a triterpenoid, is expected to be present in the less polar fractions like ethyl acetate.

3.1.4. Chromatographic Purification

-

The ethyl acetate fraction is subjected to repeated column chromatography on silica (B1680970) gel.[4]

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate or chloroform.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

-

Further purification of the this compound-containing fractions can be achieved using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC).[4]

Characterization of this compound

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques.

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern provides valuable information about the structure.[7][8][9]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are essential for elucidating the detailed structure of this compound, including the carbon skeleton and the stereochemistry of the molecule.[10][11]

3.2.3. Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carboxyl (-COOH) groups.[3][12][13][14][15]

Biological Activities

This compound has been reported to exhibit biological activities, including free radical scavenging and elastase inhibition.[1]

| Activity | IC₅₀ (µg/mL) | Assay | Reference |

| Elastase Inhibition | Data not available for this compound. Betulinic acid (IC₅₀ = 10.81) and maslinic acid (IC₅₀ = 21.21), isolated from the same source, showed significant activity. | Porcine Pancreatic Elastase | [1] |

| Free Radical Scavenging | Data not available for this compound. Catechin (SC₅₀ = 8.37) and epi-catechin (SC₅₀ = 9.31), from the same source, showed significant activity. | DPPH Assay | [1] |

Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on its structural isomers, arjunolic acid and ursolic acid, provides insights into potential mechanisms of action.

Potential Signaling Pathways (based on structural analogs)

-

NF-κB Signaling Pathway: Arjunolic acid has been shown to down-regulate the activation of NF-κB, a key regulator of inflammation.[16]

-

MAPK Signaling Pathway: Arjunolic acid can also down-regulate the activation of phospho-ERK1/2 and phospho-p38, which are components of the MAPK signaling cascade involved in cellular stress responses.[16]

-

Mitochondrial-Dependent Apoptotic Pathway: Arjunolic acid has been observed to inhibit the mitochondrial-dependent signal transduction pathway leading to apoptosis.[16]

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Potential Signaling Pathway Modulation (Hypothesized)

Caption: Hypothesized modulation of inflammatory signaling pathways.

Conclusion

This compound is a pentacyclic triterpenoid with potential biological activities that warrant further investigation. This guide provides a foundational understanding of its discovery and isolation, offering detailed protocols and summarizing its known properties. The exploration of signaling pathways modulated by its structural analogs suggests promising avenues for future research into the therapeutic applications of this compound. Further studies are required to fully elucidate its pharmacological profile and mechanism of action.

References

- 1. [논문]Isolation of Triterpene Glycosides from the Fruit of Cornus kousa [scienceon.kisti.re.kr]

- 2. uab.edu [uab.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of two triterpenoids from Phlomis purpurea, one of them with anti-oomycete activity against Phytophthora cinnamomi, and insights into its biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. maxapress.com [maxapress.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. researchgate.net [researchgate.net]

- 12. IR _2007 [uanlch.vscht.cz]

- 13. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 14. edu.rsc.org [edu.rsc.org]

- 15. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoarjunolic Acid Derivatives and Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoarjunolic acid, a pentacyclic triterpenoid, and explores the vast biological potential of its derivatives. Given the limited specific research on this compound derivatives, this document leverages extensive data from its close structural isomer, arjunolic acid, to forecast its therapeutic promise. This guide delves into the anticancer and anti-inflammatory activities of these compounds, details key experimental methodologies, and visualizes the underlying signaling pathways.

Core Structures: this compound and Arjunolic Acid

This compound (2α,3α,23-Trihydroxyolean-12-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid. It is an isomer of the more extensively studied arjunolic acid , which is the 2α,3β stereoisomer. Both compounds are primarily isolated from medicinal plants such as Terminalia arjuna.[1][2] The rigid pentacyclic structure of these molecules serves as a versatile scaffold for chemical modifications aimed at enhancing their pharmacological properties.[3]

Biological Potential and Quantitative Analysis

Derivatives of this structural class have shown significant promise as anticancer and anti-inflammatory agents. Chemical modifications, particularly at the C-28 carboxyl group and on the A-ring, have been shown to dramatically increase cytotoxic potency against various cancer cell lines.[4]

While quantitative data for this compound derivatives are scarce, extensive studies on arjunolic acid derivatives demonstrate their potent anticancer effects. The introduction of amide and ester moieties at the C-28 position and the modification of the A-ring to a pentameric ring containing an α,β-unsaturated aldehyde have been identified as key structural features for enhanced cytotoxicity.[4]

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of arjunolic acid derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of Arjunolic Acid Derivatives

| Derivative | PANC-1 (Pancreatic) | HT-29 (Colon) | A375 (Melanoma) | SK-MEL-28 (Melanoma) | A549 (Lung) | H2170 (Lung) | BJ (Non-tumor Fibroblast) |

| 25 | 0.84 ± 0.05 | 0.87 ± 0.06 | 0.85 ± 0.09 | 1.22 ± 0.03 | 2.11 ± 0.09 | — | — |

| 26 | 0.43 ± 0.03 | 0.51 ± 0.04 | 0.58 ± 0.04 | 0.58 ± 0.02 | 0.83 ± 0.01 | 1.33 ± 0.03 | 3.06 ± 0.23 |

| 27 | 0.47 ± 0.02 | 0.53 ± 0.01 | 0.55 ± 0.02 | 0.45 ± 0.02 | 0.58 ± 0.04 | 1.30 ± 0.03 | 2.79 ± 0.08 |

| 28 | 0.61 ± 0.03 | 0.65 ± 0.03 | 0.59 ± 0.06 | 0.53 ± 0.02 | 0.82 ± 0.02 | 1.51 ± 0.14 | — |

Data is presented as mean ± SD from three independent experiments. IC₅₀ is the concentration that inhibits 50% of cell growth after 72 hours of treatment.

Triterpenoids, including the closely related ursolic and oleanolic acids, are well-documented for their anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins. Derivatives of ursolic acid, for instance, have shown potent inhibitory effects on NO production in LPS-stimulated macrophages, with IC₅₀ values in the low micromolar range.

Table 2: Anti-inflammatory Activity of Selected Triterpenoid Derivatives

| Compound | Assay | Cell Line | IC₅₀ Value (µM) | Reference |

| Ursolic Acid (UA) | NO Inhibition | RAW 246.7 | 17.5 ± 2.0 | |

| UA-Indole Derivative (UA-1) | NO Inhibition | RAW 246.7 | 2.2 ± 0.4 | |

| Isonicotinate Derivative 5 | ROS Inhibition | Human Blood Cells | 1.42 ± 0.1 (µg/mL) |

Experimental Protocols

The evaluation of the biological potential of this compound derivatives relies on standardized in vitro and in vivo assays. Below are detailed methodologies for two key experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a density of 2 x 10³ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Dilute the compounds to desired final concentrations in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the treatment incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

-

Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

This model is a well-established method for evaluating acute inflammation and screening for anti-inflammatory drugs.

-

Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice. Acclimatize the animals to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

-

Grouping and Dosing: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin, 5-10 mg/kg), and Test Groups receiving various doses of the this compound derivative. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before inducing inflammation.

-

Induction of Edema: Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer. Subcutaneously inject 100 µL of a 1% carrageenan suspension in saline into the plantar surface of the right hind paw.

-

Edema Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test.

-

Visualized Workflows and Signaling Pathways

Understanding the logical flow of drug discovery and the molecular targets of these compounds is crucial. The following diagrams, created using Graphviz, illustrate these processes.

The biological effects of triterpenoids are often attributed to their modulation of critical intracellular signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α or lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS. Triterpenoids like ursolic acid have been shown to inhibit this pathway by preventing IκBα degradation.

JAK2/STAT3 Signaling Pathway: The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, playing a key role in cell proliferation, differentiation, and survival. Upon ligand binding, cell surface receptors dimerize, activating receptor-associated JAKs (like JAK2). JAKs then phosphorylate the receptor, creating docking sites for STAT proteins (like STAT3). Once docked, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for genes involved in cell survival (e.g., Bcl-2), proliferation (e.g., Cyclin D1), and angiogenesis. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime therapeutic target.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural product-based therapeutic agents. The extensive data on the potent anticancer activity of arjunolic acid derivatives strongly suggests a similar potential for this compound analogues. Their demonstrated ability to modulate key signaling pathways like NF-κB and JAK/STAT provides a solid mechanistic foundation for their anti-inflammatory and anticancer effects.

Future research should focus on the targeted synthesis of a library of this compound derivatives to establish a clear structure-activity relationship. Furthermore, in-depth mechanistic studies are required to confirm their interaction with specific molecular targets and to evaluate their efficacy and safety in preclinical animal models. The development of these compounds could lead to novel and effective treatments for cancer and chronic inflammatory diseases.

References

- 1. Arjunone, a New Flavanone from Terminalia arjuna, its Constitution and Synthesis | Semantic Scholar [semanticscholar.org]

- 2. Isolation, characterisation and cytotoxicity study of arjunolic acid from Terminalia arjuna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Isoarjunolic Acid Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarjunolic acid, a pentacyclic triterpenoid (B12794562), is a natural compound found in various plant species, including Cornus kousa and Terminalia arjuna. As a member of the triterpenoid class of phytochemicals, which are known for their diverse pharmacological effects, this compound has garnered interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary screening of the bioactivity of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development. While comprehensive data on this compound is still emerging, this guide draws upon available literature and supplements it with data from the closely related and well-studied triterpenoids, arjunolic acid and ursolic acid, to provide a broader context for its potential bioactivities.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of this compound and related triterpenoids. This data provides a preliminary indication of the compound's potency in various biological assays.

Table 1: Antioxidant and Enzyme Inhibitory Activity of this compound and Related Compounds

| Compound | Assay | Target | IC50 / SC50 | Source |

| This compound | Free Radical Scavenging | DPPH Radical | Data Not Available | [1] |

| Elastase Inhibition | Porcine Pancreatic Elastase | Data Not Available | [1] | |

| Arjunolic Acid | Free Radical Scavenging | DPPH Radical | Potent Activity | [2] |

| Arjunolic Acid | Platelet Aggregation Inhibition | Thrombin-induced | 0.048 mM | [3] |

| Ursolic Acid | Elastase Inhibition | Porcine Pancreatic Elastase | 286.42 µg/mL | [4] |

Table 2: Cytotoxic Activity of Related Triterpenoids Against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |

| Ursolic Acid Derivative (UA-1) | RAW 264.7 | Macrophage | > 10 | |

| Ursolic Acid | C6 | Rat Glioma | 10-100 | |

| Corosolic Acid | C6 | Rat Glioma | < 100 | |

| Corosolic Acid | A431 | Human Epidermoid Carcinoma | < 100 |

Table 3: Anti-inflammatory Activity of Related Triterpenoids

| Compound | Assay | Cell Line / Model | Effect | IC50 | Source |

| Ursolic Acid Derivative (UA-1) | Nitric Oxide (NO) Inhibition | RAW 264.7 | Inhibition of NO production | 2.2 ± 0.4 µM | |

| Ursolic Acid | Nitric Oxide (NO) Inhibition | RAW 264.7 | Inhibition of NO production | 17.5 ± 2.0 µM | |

| Oleanolic Acid Derivative (OADP) | Nitric Oxide (NO) Inhibition | RAW 264.7 | Inhibition of NO production | 0.95 ± 0.01 µg/mL (72h) | |

| Oleanolic Acid | Nitric Oxide (NO) Inhibition | RAW 264.7 | Inhibition of NO production | 42.91 ± 0.27 µg/mL (72h) |

Table 4: Anti-diabetic Activity of Related Triterpenoids

| Compound | Assay | IC50 | Source |

| Ursolic Acid | α-glucosidase inhibition | 1.1 µg/mL | |

| Uvaol | α-glucosidase inhibition | 2.2 µg/mL | |

| Acarbose (Standard) | α-amylase inhibition | 18.63 ± 1.21 µg/mL | |

| Methanolic extract of Adenanthera pavonina | α-amylase inhibition | 16.16 ± 2.23 µg/mL |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound's bioactivity.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

-

Assay Procedure:

-

Add 100 µL of various concentrations of the this compound solution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control containing the solvent and DPPH solution is also measured.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.

Protocol:

-

Cell Culture:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Quantification (Griess Assay):

-

Collect the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to 100 µL of the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is generated to determine the nitrite concentration.

-

-

Data Analysis:

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

-

The IC50 value is determined from the dose-response curve.

-

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

-

Anti-diabetic Activity Assessment: α-Glucosidase Inhibition Assay

This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The inhibitory activity of a compound is determined by measuring the decrease in the rate of p-nitrophenol formation.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer.

-

Prepare a solution of pNPG in the same buffer.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add the this compound solution and the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG solution.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a solution of sodium carbonate.

-

-

Absorbance Measurement:

-

Measure the absorbance of the p-nitrophenol produced at 405 nm.

-

-

Data Analysis:

-

The percentage of inhibition is calculated compared to a control without the inhibitor.

-

The IC50 value is determined from the dose-response curve.

-

Signaling Pathway Analysis

Preliminary evidence suggests that triterpenoids like this compound may exert their biological effects through the modulation of key cellular signaling pathways. The following diagrams illustrate some of the potential pathways that could be investigated.

Experimental Workflow for Signaling Pathway Analysis

References

Isoarjunolic Acid: A Technical Overview of Preliminary Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoarjunolic acid, a pentacyclic triterpenoid (B12794562) compound, has been identified as a molecule of interest for its potential therapeutic properties. Preliminary investigations suggest that its mechanism of action may encompass anti-inflammatory, antioxidant, and enzyme-inhibitory activities. This technical guide synthesizes the available preliminary data on the mechanism of action of this compound, providing a resource for researchers and professionals in drug development. Due to the preliminary nature of the research on this compound specifically, this document also includes methodologies and mechanistic insights from studies on structurally similar triterpenoids, such as arjunolic acid and ursolic acid, to provide a broader context for future research directions. It is important to note that while these compounds are structurally related, their biological activities are not necessarily identical.

Quantitative Data Summary

Currently, there is a significant lack of specific quantitative data in the public domain regarding the bioactivity of this compound. The tables below are structured to accommodate future findings and draw parallels with the more extensively studied related compound, arjunolic acid, where some data is available.

Table 1: In Vitro Enzyme Inhibition

| Compound | Target Enzyme | Assay | IC50 | Source |

| This compound | Elastase | N-Succinyl-Ala-Ala-Ala-p-nitroanilide hydrolysis | Data Not Available | - |

| Arjunolic Acid | Carbonic Anhydrase II | In vitro inhibition assay | 9 µM | [1] |

Table 2: Anti-inflammatory Activity

| Compound | Cell Line/Model | Key Marker(s) | Method | Observations | Source |

| This compound | - | - | - | Reported as an anti-inflammatory agent | [2] |

| Arjunolic Acid | LPS-induced septic myocardial injury in mice | TNF-α, IL-1β, IL-4, IL-10, CRP, Caspase-3, -8, -9 | ELISA, Western Blot | Pretreatment with arjunolic acid significantly reduced pro-inflammatory cytokines and caspases, and increased anti-inflammatory cytokines. | [3] |

Table 3: Antioxidant and Cytotoxic Activity

| Compound | Activity | Assay | IC50 / Effect | Source |

| This compound | Free radical scavenging | - | Data Not Available | - |

| Arjunic Acid | Free radical scavenging | DPPH assay | More potent than ascorbic acid | [4] |

| Arjunolic Acid Derivative (Compound 26) | Cytotoxicity (PANC-1 cells) | Cell Viability Assay | Induces cell-cycle arrest at G0/G1 phase | [3] |

Experimental Protocols

Detailed experimental protocols for the assays relevant to the reported activities of this compound are provided below. These are generalized methods based on standard laboratory practices and literature on similar compounds.

Elastase Inhibition Assay

This spectrophotometric assay is used to determine the ability of a compound to inhibit the activity of elastase, an enzyme involved in the degradation of elastin.

Materials:

-

Porcine pancreatic elastase (PPE)

-

N-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA) substrate

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO) for sample dissolution

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound (e.g., this compound) in DMSO.

-

In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the elastase enzyme solution.

-

Incubate the mixture at 25°C for 15 minutes.

-

Initiate the reaction by adding the SANA substrate to each well.

-

Immediately measure the absorbance at 405 nm and continue to monitor at regular intervals (e.g., every 30 seconds) for a set period (e.g., 20 minutes) to determine the rate of p-nitroaniline formation.

-

A known elastase inhibitor (e.g., ursolic acid) can be used as a positive control.

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution in methanol

-

Test compound (e.g., this compound)

-

Methanol

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm.

-

The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples with that of the control (DPPH solution without the test compound).

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then calculated.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Target cell line (e.g., cancer cell line or normal cell line)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be calculated.

Signaling Pathways and Visualizations

While specific signaling pathways for this compound have not yet been elucidated, the anti-inflammatory activity of structurally similar triterpenoids often involves the modulation of the NF-κB signaling pathway. The following diagram illustrates a generalized experimental workflow for investigating the anti-inflammatory effects of a compound and a hypothetical NF-κB signaling pathway that could be a target for this compound.

Conclusion and Future Directions

The preliminary evidence for this compound suggests it is a promising candidate for further investigation as a therapeutic agent. Its reported anti-inflammatory and antioxidant properties, common among pentacyclic triterpenoids, warrant more detailed mechanistic studies. Future research should focus on generating robust quantitative data, such as IC50 values against a panel of inflammatory and cancer-related targets, and elucidating the specific molecular signaling pathways it modulates. Cell-based assays to investigate its effects on transcription factors like NF-κB and AP-1, and on key signaling kinases, will be crucial in defining its mechanism of action. Furthermore, in vivo studies are necessary to validate its efficacy and safety in preclinical models of inflammation and other relevant diseases. This foundational work will be essential for advancing this compound through the drug development pipeline.

References

- 1. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2alpha,3alpha,23-Trihydroxyolean-12-en-28-oic acid | C30H48O5 | CID 11504083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction of Isoarjunolic Acid from Terminalia arjuna

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoarjunolic acid, a pentacyclic triterpenoid (B12794562) found in Terminalia arjuna, is a promising candidate for drug development due to its potential therapeutic properties, which are inferred from the well-documented bioactivities of its isomer, arjunolic acid. This document provides detailed protocols for the extraction, purification, and characterization of this compound from Terminalia arjuna bark. Microwave-Assisted Extraction (MAE) is presented as a rapid and efficient method, with a conventional Soxhlet extraction protocol also detailed for comparison. Furthermore, this guide includes methods for the chromatographic separation of this compound from its co-extracted isomer, arjunolic acid, and outlines key analytical techniques for its characterization. Potential signaling pathways that may be modulated by this compound are also discussed, providing a basis for further pharmacological investigation.

Introduction

Terminalia arjuna, a large deciduous tree native to the Indian subcontinent, has been a cornerstone of Ayurvedic medicine for centuries, primarily for its cardioprotective properties. The bark of this tree is a rich source of various phytochemicals, including tannins, flavonoids, and a significant class of compounds known as pentacyclic triterpenoids. Among these, arjunolic acid is a well-studied constituent with established antioxidant, anti-inflammatory, and anticancer activities. This compound, an isomer of arjunolic acid, is also present in Terminalia arjuna and is of significant interest to the scientific community. While research on this compound is less extensive than on its isomer, its structural similarity suggests it may possess comparable or even unique pharmacological activities. This document aims to provide researchers with a comprehensive guide to the extraction and preliminary analysis of this compound, thereby facilitating further investigation into its therapeutic potential.

Extraction Methodologies

The extraction of triterpenoids from Terminalia arjuna can be achieved through various methods. The choice of method depends on factors such as desired yield, extraction time, solvent consumption, and available equipment. This section details two common and effective methods: Microwave-Assisted Extraction (MAE) and conventional Soxhlet extraction.

Microwave-Assisted Extraction (MAE)

MAE is a modern and efficient technique that utilizes microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction process compared to conventional methods.

Experimental Protocol:

-

Plant Material Preparation:

-

Collect fresh bark from Terminalia arjuna.

-

Wash the bark thoroughly with distilled water to remove any surface impurities.

-

Dry the bark in the shade at room temperature until it is brittle.

-

Grind the dried bark into a fine powder using a mechanical grinder and sieve it through a fine mesh (e.g., 25 mm).

-

-

Extraction Procedure:

-

Accurately weigh 5.0 g of the powdered bark and place it into a 100 mL capped conical flask.

-

Add 20 mL of ethyl acetate (B1210297) to the flask.

-

Allow the mixture to pre-soak for 10 minutes (pre-leaching).

-

Place the flask in a microwave oven and irradiate at 600 W for 5 minutes, maintaining the temperature at approximately 65°C.[1][2] Use intermittent irradiation (e.g., 1 minute on, 1 minute off) to prevent overheating and solvent evaporation.[3]

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at 4°C for further analysis.

-

Soxhlet Extraction

Soxhlet extraction is a traditional and exhaustive extraction method that ensures the complete removal of soluble compounds from the plant material.

Experimental Protocol:

-

Plant Material Preparation:

-

Prepare the powdered Terminalia arjuna bark as described in section 2.1.1.

-

-

Extraction Procedure:

-

Accurately weigh a desired amount of the powdered bark (e.g., 20 g) and place it in a cellulose (B213188) thimble.

-

Place the thimble inside the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with the extraction solvent (e.g., 95% ethanol) to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus with a condenser.

-

Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip into the thimble containing the plant material.

-

Continue the extraction process for several hours (typically 6-8 hours, or until the solvent in the siphon tube runs clear).

-

After extraction, cool the apparatus and collect the extract from the round-bottom flask.

-

Concentrate the extract using a rotary evaporator to obtain the crude extract.

-

Store the crude extract at 4°C for further analysis.

-

Quantitative Data on Extraction Yields

The yield of triterpenoids from Terminalia arjuna can vary significantly based on the extraction method, solvent used, and the geographical source of the plant material. The following table summarizes reported yields of arjunolic acid, which can serve as an estimate for the co-extraction of this compound.

| Extraction Method | Plant Part | Solvent(s) | Reported Yield of Arjunolic Acid | Reference(s) |

| Microwave-Assisted Extraction | Bark | Ethyl Acetate | 0.01 - 0.29 µg/mg (0.001 - 0.029% w/w) | [3] |

| Ethyl Acetate & Methanol (B129727) Extraction | Core Wood | Ethyl Acetate, Methanol | 0.1% w/w | [4] |

| Ethanolic Extraction | Bark | 95% Ethanol | Not specified for arjunolic acid alone |

Purification and Separation of this compound

This compound and arjunolic acid are isomers, making their separation challenging. The crude extract obtained from the above methods will contain a mixture of these and other compounds. A multi-step chromatographic approach is necessary for the isolation and purification of this compound.

Experimental Protocol:

-

Column Chromatography (Initial Fractionation):

-

Prepare a silica (B1680970) gel (60-120 mesh) column in a suitable solvent system of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with solvent gradients (e.g., n-hexane:ethyl acetate followed by ethyl acetate:methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v) and visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pool the fractions containing compounds with similar Rf values to arjunolic/isoarjunolic acid standards (if available).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Isomer Separation:

-

The separation of oleanane (B1240867) and ursane (B1242777) type triterpenoid isomers can be enhanced by using coordination chromatography.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of methanol and water or acetonitrile (B52724) and water is common. To improve the resolution between isomers, a modifier such as β-cyclodextrin or its derivatives can be added to the mobile phase. The optimal concentration of the modifier needs to be determined empirically.

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) is often necessary as triterpenoids lack strong chromophores.

-

Procedure:

-

Dissolve the partially purified fraction from column chromatography in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Collect the fractions corresponding to the resolved peaks of this compound and arjunolic acid.

-

Concentrate the collected fractions to obtain the purified compounds.

-

-

Characterization of this compound

The purified compound should be subjected to spectroscopic analysis to confirm its identity and purity.

-

High-Performance Liquid Chromatography (HPLC): Purity of the isolated compound can be assessed using an analytical HPLC system.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound. The expected molecular weight for this compound (C₃₀H₄₈O₅) is 488.7 g/mol .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. While specific NMR data for this compound is not available in the provided search results, the data for the closely related arjunolic acid can be used for comparison. Key differentiating signals would likely be observed in the chemical shifts of the protons and carbons in the vicinity of the differing stereocenters.

Potential Signaling Pathways for Further Investigation

While the specific signaling pathways modulated by this compound are not yet well-defined, the known biological activities of its isomer, arjunolic acid, and other similar pentacyclic triterpenoids like ursolic acid, provide valuable insights into potential mechanisms of action. These compounds have been shown to exert anti-inflammatory and anti-cancer effects through the modulation of key signaling cascades.

Anti-Inflammatory Signaling Pathways

This compound may exert anti-inflammatory effects by targeting pathways such as:

-

NF-κB Signaling: Inhibition of the NF-κB pathway can lead to a reduction in the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.

-

MAPK Signaling: Modulation of the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, can also regulate the inflammatory response.

-

JAK-STAT Signaling: The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is another critical regulator of cytokine signaling and inflammation that could be a target.

Anti-Cancer Signaling Pathways

The potential anti-cancer activity of this compound could be mediated through: